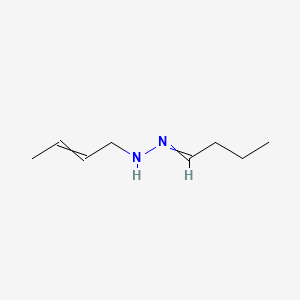

N-(butylideneamino)but-2-en-1-amine

Description

Properties

CAS No. |

36566-74-2 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

N-(butylideneamino)but-2-en-1-amine |

InChI |

InChI=1S/C8H16N2/c1-3-5-7-9-10-8-6-4-2/h3,5,8-9H,4,6-7H2,1-2H3 |

InChI Key |

NJOLUQSSLMAZEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=NNCC=CC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization in N Butylideneamino but 2 En 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(butylideneamino)but-2-en-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen, carbon, and nitrogen environments within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of N-(butylideneamino)but-2-en-1-amine is predicted to exhibit a series of distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral values of these signals are key to assigning the structure.

The proton environments in N-(butylideneamino)but-2-en-1-amine are as follows:

The terminal methyl protons of the butyl group.

The two methylene (B1212753) groups of the butyl chain.

The methylene protons adjacent to the imine nitrogen.

The imine proton (CH=N).

The vinylic protons of the but-2-en-1-amine moiety.

The methyl protons of the but-2-en-1-amine moiety.

The methylene protons attached to the amine nitrogen.

The expected chemical shifts are influenced by the electronic environment of each proton. For instance, the imine proton is expected to appear significantly downfield due to the deshielding effect of the C=N double bond. The vinylic protons will also resonate at a lower field compared to the aliphatic protons of the butyl group. The splitting patterns, governed by the n+1 rule, will reveal the number of neighboring protons, thus establishing the connectivity of the proton network. For example, the triplet and sextet patterns expected for the butyl group protons confirm their sequential arrangement.

Table 1: Predicted ¹H NMR Data for N-(butylideneamino)but-2-en-1-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| CH₃ (butyl) | ~0.9 | Triplet | 3H |

| CH₂CH₂CH₃ (butyl) | ~1.4 | Sextet | 2H |

| CH₂CH₂N (butyl) | ~2.2 | Quartet | 2H |

| CH=N (imine) | ~7.5-8.0 | Triplet | 1H |

| CH₂N= (butenyl) | ~3.3 | Doublet | 2H |

| =CH-CH₂ (butenyl) | ~5.5-5.7 | Multiplet | 1H |

| =CH-CH₃ (butenyl) | ~5.5-5.7 | Multiplet | 1H |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in N-(butylideneamino)but-2-en-1-amine will give rise to a distinct signal. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization and electronic environment of the carbon atoms.

Key expected features in the ¹³C NMR spectrum include:

A signal in the downfield region (typically 160-170 ppm) corresponding to the imine carbon (C=N), which is highly deshielded.

Signals in the alkene region (120-140 ppm) for the two vinylic carbons (C=C). libretexts.org

A series of signals in the aliphatic region for the carbons of the butyl group and the methyl and methylene carbons of the but-2-en-1-amine moiety. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for N-(butylideneamino)but-2-en-1-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (butyl) | ~14 |

| C H₂CH₂CH₃ (butyl) | ~20 |

| C H₂CH₂N (butyl) | ~36 |

| C H=N (imine) | ~165 |

| C H₂N= (butenyl) | ~60 |

| =C H-CH₂ (butenyl) | ~125-130 |

| =C H-CH₃ (butenyl) | ~128-135 |

| C H₃ (butenyl) | ~18 |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR and Advanced 2D NMR Techniques (e.g., HMQC, HMBC)

While ¹H and ¹³C NMR provide a solid foundation for structural assignment, more advanced techniques can offer definitive confirmation and resolve any ambiguities.

Nitrogen-15 (¹⁵N) NMR spectroscopy directly probes the nitrogen nucleus. researchgate.net The chemical shift of the nitrogen atom in the imine group is expected to be in a characteristic range for sp²-hybridized nitrogen, typically between 305 and 375 ppm relative to a standard like nitromethane. science-and-fun.de This provides direct evidence for the formation of the Schiff base linkage.

Two-dimensional (2D) NMR techniques are crucial for establishing unambiguous correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), correlates the chemical shifts of directly bonded proton and carbon atoms. columbia.eduyoutube.com This allows for the definitive assignment of which protons are attached to which carbons.

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for C=N and C=C Bonds

The FT-IR spectrum of N-(butylideneamino)but-2-en-1-amine is expected to show characteristic absorption bands that confirm the presence of key functional groups.

C=N Stretch: The most significant band for confirming the formation of the Schiff base is the C=N stretching vibration. This typically appears in the region of 1690-1640 cm⁻¹. The exact position can be influenced by the substituents on the carbon and nitrogen atoms. In many Schiff base ligands, this band is observed around 1640 cm⁻¹. nih.gov

C=C Stretch: The carbon-carbon double bond of the butenyl group will give rise to a stretching vibration in the region of 1680-1620 cm⁻¹. This band can sometimes overlap with the C=N stretching band, but they are often distinguishable.

N-H Bend: Since N-(butylideneamino)but-2-en-1-amine is a secondary amine, it will not exhibit the characteristic N-H bending vibration of primary amines. orgchemboulder.com

C-H Stretch: Aliphatic C-H stretching vibrations from the butyl and butenyl groups will be observed in the 3000-2850 cm⁻¹ region. Vinylic C-H stretches may appear just above 3000 cm⁻¹.

C-N Stretch: The C-N single bond stretching vibration is expected in the 1250-1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com

Table 3: Predicted FT-IR Data for N-(butylideneamino)but-2-en-1-amine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp³ aliphatic) | 2960-2850 | Strong |

| C=N (imine) | 1690-1640 | Medium to Strong |

| C=C (alkene) | 1680-1620 | Medium to Weak |

Note: Predicted values are based on general FT-IR correlation tables and data from similar compounds.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric, non-polar bonds.

C=C and C=N Stretching: The C=C and C=N stretching vibrations are also Raman active. Often, the C=C stretch gives a stronger Raman signal than in the IR spectrum. The C=N stretch in Schiff bases is also readily observed in Raman spectra, and its frequency can be sensitive to protonation or coordination to a metal ion. researchgate.net

Skeletal Vibrations: The carbon backbone of the molecule will produce a series of characteristic "fingerprint" vibrations in the lower frequency region of the Raman spectrum, providing additional structural confirmation.

The combination of these spectroscopic techniques allows for a thorough and unambiguous characterization of the structure of N-(butylideneamino)but-2-en-1-amine, confirming the presence of the key imine and alkene functionalities and establishing the precise connectivity of the atoms within the molecule.

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy is a pivotal technique for probing the conjugated π-system within N-(butylideneamino)but-2-en-1-amine. The presence of alternating single and double bonds is expected to give rise to characteristic electronic transitions when the molecule interacts with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

The UV-Vis spectrum of N-(butylideneamino)but-2-en-1-amine would be anticipated to display absorption bands corresponding to π → π* and n → π* transitions. The conjugated system, which includes the C=N and C=C bonds, would likely result in a π → π* transition at a longer wavelength (lower energy) compared to non-conjugated systems. The non-bonding electrons on the nitrogen atom of the imine group would be responsible for a weaker n → π* transition. The solvent used for analysis can influence the position of these bands; for instance, polar solvents might cause a blue shift (hypsochromic shift) of the n → π* transition.

Table 1: Predicted UV-Vis Absorption Data for N-(butylideneamino)but-2-en-1-amine

| Predicted Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 200 - 250 | High (>10,000) |

| n → π* | 280 - 350 | Low (<1,000) |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For N-(butylideneamino)but-2-en-1-amine, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would provide valuable structural information. Characteristic fragmentation pathways for imines often involve cleavage alpha to the nitrogen atom.

Table 2: Predicted Major Mass Spectrometry Fragments for N-(butylideneamino)but-2-en-1-amine

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺) |

| 98 | [M - C₂H₅]⁺ | α-cleavage at the butyl group |

| 84 | [M - C₃H₇]⁺ | Cleavage of the propyl group |

| 70 | [C₄H₈N]⁺ | Cleavage of the butenyl group |

| 56 | [C₄H₈]⁺ | Rearrangement and loss of HCN |

Note: This table is predictive and not based on experimental data.

X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single Crystal X-ray Diffraction Analysis

To perform single crystal X-ray diffraction, a suitable single crystal of N-(butylideneamino)but-2-en-1-amine would need to be grown. If successful, this analysis would yield precise atomic coordinates. From these, a detailed picture of the molecular geometry, including the planarity of the conjugated system and the stereochemistry around the C=N and C=C bonds (i.e., E/Z configuration), could be established. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing would also be revealed.

Table 3: Hypothetical Crystallographic Data for N-(butylideneamino)but-2-en-1-amine

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Note: This table is purely hypothetical and for illustrative purposes.

Powder X-ray Diffraction for Crystalline Phases

In the absence of a single crystal, or to analyze a bulk crystalline sample, powder X-ray diffraction (PXRD) would be employed. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline phase of the compound. While not providing the same level of detail as single crystal analysis, PXRD is crucial for identifying the crystalline form, assessing sample purity, and determining unit cell parameters through indexing methods. Different crystalline forms (polymorphs) of N-(butylideneamino)but-2-en-1-amine, if they exist, would exhibit distinct powder diffraction patterns.

Theoretical and Computational Chemistry Approaches to N Butylideneamino but 2 En 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, we can determine electron distribution, molecular orbital energies, and various other electronic properties that dictate the molecule's behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of N-(butylideneamino)but-2-en-1-amine. chemistryjournal.networldscientific.com DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.com

The HOMO and LUMO are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. worldscientific.com For N-(butylideneamino)but-2-en-1-amine, the HOMO is expected to be localized primarily on the but-2-en-1-amine moiety, specifically the nitrogen lone pair and the C=C double bond. The LUMO is likely centered on the C=N double bond of the imine group, which acts as the primary electrophilic site.

A hypothetical DFT analysis could yield the following results:

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap (ΔE) | 0.190 | 5.17 |

| This is a hypothetical data table for illustrative purposes. |

A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals indicates that the amine nitrogen is the most probable site for electrophilic attack, while the imine carbon is susceptible to nucleophilic attack.

Ab Initio Calculations for Ground State Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a high level of theory for determining molecular properties. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality data for the ground state properties of N-(butylideneamino)but-2-en-1-amine.

These calculations can be used to precisely determine structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, ab initio calculations can accurately predict the geometry around the C=N double bond and the conformational preferences of the butyl and butenyl chains.

A hypothetical set of ground state properties calculated at a high level of theory (e.g., MP2/aug-cc-pVTZ) is presented below:

| Structural Parameter | Calculated Value |

| C=N Bond Length | 1.28 Å |

| C=C Bond Length | 1.34 Å |

| C-N-C Bond Angle | 123.5° |

| C=N-C-C Dihedral Angle | 178.2° (trans-favored) |

| This is a hypothetical data table for illustrative purposes. |

Molecular Dynamics Simulations for Conformational Landscape Analysis

N-(butylideneamino)but-2-en-1-amine is a flexible molecule with several rotatable single bonds. cambridge.org This flexibility means it can exist in numerous conformations, each with a different energy. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. cambridge.orgcapes.gov.br

MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov By simulating the molecule for a sufficient duration (nanoseconds to microseconds), a trajectory is generated that samples the various accessible conformations. rsc.orgaip.org This allows for the identification of low-energy conformers and the barriers to rotation between them. For N-(butylideneamino)but-2-en-1-amine, key areas of conformational flexibility include the rotation around the N-C single bonds and the C-C single bonds of the alkyl and alkenyl chains. The results of such simulations can reveal the most populated conformational states under given conditions (e.g., in a solvent or in the gas phase). nih.gov

Computational Prediction of Spectroscopic Parameters and Experimental Validation

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data or for identifying a synthesized compound. numberanalytics.comdiva-portal.org

DFT and ab initio methods can be used to calculate:

Infrared (IR) Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks in an IR spectrum. numberanalytics.comrsc.orgacs.org For N-(butylideneamino)but-2-en-1-amine, characteristic peaks would be the C=N stretch (around 1640-1690 cm⁻¹), the C=C stretch (around 1620-1680 cm⁻¹), and N-H bending vibrations.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. nih.govnih.govacs.orgacs.org These predictions are crucial for assigning signals in experimental NMR spectra.

A hypothetical comparison of calculated and experimental spectroscopic data is shown below:

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR: C=N Stretch (cm⁻¹) | 1655 | 1660 |

| ¹H NMR: H-C=N (ppm) | 8.15 | 8.20 |

| ¹³C NMR: C=N (ppm) | 162.3 | 163.1 |

| This is a hypothetical data table for illustrative purposes. |

Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or by refining the computational model. rsc.org

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For N-(butylideneamino)but-2-en-1-amine, one could model its formation via the condensation of butanal and but-2-en-1-amine, or its participation in reactions like hydrolysis or reduction. masterorganicchemistry.comnumberanalytics.com

By mapping the potential energy surface of a reaction, stationary points—reactants, products, intermediates, and transition states—can be located. Transition state theory allows for the calculation of activation energies, which determine the reaction rate. For example, in the hydrolysis of the imine, a key step is the nucleophilic attack of water on the imine carbon. Computational modeling can identify the transition state for this step and calculate its energy barrier. acs.orgacs.org The mechanism of imine formation itself involves several steps, including the formation of a carbinolamine intermediate, which can be computationally modeled. numberanalytics.comfigshare.com

In Silico Design Principles and Structure-Activity Relationship (SAR) Investigations

Should N-(butylideneamino)but-2-en-1-amine be identified as a lead compound for a particular application (e.g., as an antimicrobial or anticancer agent), computational methods can guide the design of more potent analogues. nih.govresearchgate.netnih.gov Structure-Activity Relationship (SAR) studies explore how modifications to the molecular structure affect its biological activity. acs.orgnih.gov

By systematically altering functional groups or substituents on the parent molecule in silico and then recalculating key electronic or steric properties (descriptors), a quantitative structure-activity relationship (QSAR) model can be developed. For instance, one could investigate how adding electron-withdrawing or -donating groups to the butyl or butenyl chains affects the molecule's HOMO-LUMO gap and its predicted reactivity or binding affinity to a biological target. acs.org This approach can prioritize which derivatives to synthesize and test, saving significant time and resources in the drug discovery or materials development process. mdpi.com The reactivity of imines is a key aspect of many multicomponent reactions used in the synthesis of bioactive compounds. nih.gov

Coordination Chemistry of N Butylideneamino but 2 En 1 Amine As a Ligand

Theoretical Coordination Behavior of N-(butylideneamino)but-2-en-1-amine

While experimental data for N-(butylideneamino)but-2-en-1-amine is absent, its potential coordination modes can be inferred from its structure.

Potential Donor Atoms and Coordination Sites

The N-(butylideneamino)but-2-en-1-amine molecule possesses two potential nitrogen donor atoms: the imine nitrogen of the azomethine group and the amine nitrogen. This structural feature suggests its capability to act as a bidentate ligand, forming a stable chelate ring with a metal ion. The lone pair of electrons on the imine nitrogen and the amine nitrogen can be donated to a metal center. cibtech.org

Postulated Design of Metal Complexes

In theory, N-(butylideneamino)but-2-en-1-amine could be utilized in the design of various metal complexes. Its bidentate nature would favor the formation of mononuclear complexes with a general formula [M(L)n]x+, where 'M' is a transition metal ion, 'L' is the N-(butylideneamino)but-2-en-1-amine ligand, and 'n' would depend on the coordination number of the metal. The flexible butyl and butenyl chains could influence the steric and electronic properties of the resulting complexes.

General Approaches to Synthesis and Characterization of Transition Metal Complexes with Schiff Base Ligands

The synthesis of transition metal complexes with Schiff base ligands like N-(butylideneamino)but-2-en-1-amine would typically involve the reaction of the pre-formed ligand with a suitable metal salt in an appropriate solvent. chemijournal.com Another common method is the in situ template synthesis, where the Schiff base is formed in the presence of the metal ion. mdpi.com

Anticipated Spectroscopic Analysis

Should complexes of N-(butylideneamino)but-2-en-1-amine be synthesized, their characterization would rely on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: A key indicator of coordination through the azomethine nitrogen would be a shift in the ν(C=N) stretching frequency in the IR spectrum of the complex compared to the free ligand. nih.gov A shift to a lower frequency is generally indicative of coordination. Similarly, changes in the N-H stretching vibrations of the amine group would suggest its involvement in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in elucidating the structure of diamagnetic complexes. Shifts in the chemical shifts of protons and carbons near the donor nitrogen atoms upon coordination would provide evidence of ligand-metal bond formation.

UV-Visible Spectroscopy: The electronic spectra of the complexes would offer insights into the geometry around the metal ion and the nature of the ligand-metal bonding.

The following table outlines the expected shifts in key spectroscopic bands upon coordination, based on general observations for Schiff base complexes.

| Spectroscopic Technique | Key Functional Group | Expected Shift upon Coordination |

| Infrared (IR) Spectroscopy | Azomethine (C=N) | Shift to lower or higher frequency |

| Infrared (IR) Spectroscopy | Amine (N-H) | Broadening and/or shift in frequency |

| 1H NMR Spectroscopy | Protons adjacent to N atoms | Downfield or upfield shift |

| 13C NMR Spectroscopy | Carbons of the C=N and C-N bonds | Downfield or upfield shift |

Potential Stereochemistry and Isomerism

The coordination complexes of N-(butylideneamino)but-2-en-1-amine could exhibit various forms of isomerism.

Geometric Isomerism: For square planar or octahedral complexes, cis and trans isomers could arise depending on the relative positions of the donor atoms of the bidentate ligands around the metal center.

Optical Isomerism: If the coordination of the ligand to the metal center results in a chiral complex (one that is not superimposable on its mirror image), enantiomers could exist. The presence of the double bond in the butenyl fragment also introduces the possibility of E/Z isomerism within the ligand itself, which could be retained in the complex.

Geometrical Isomerism (cis/trans) Studies

The bidentate nature of N-(butylideneamino)but-2-en-1-amine allows for the formation of various geometrical isomers in its metal complexes, primarily cis and trans isomers. The specific geometry adopted depends on the coordination number of the central metal ion and the stoichiometry of the complex.

For a square planar complex with a general formula [M(L)₂], where L is the bidentate ligand N-(butylideneamino)but-2-en-1-amine, two geometrical isomers are possible: cis and trans. In the cis-isomer, the two coordinating nitrogen atoms of one ligand molecule are adjacent to each other, while in the trans-isomer, they are positioned on opposite sides of the central metal ion. The steric hindrance arising from the butyl and butenyl groups can influence the relative stability of these isomers.

In the case of octahedral complexes with a general formula [M(L)₂X₂], where X is a monodentate ligand, multiple geometrical isomers can exist. The two bidentate ligands can be arranged in a cis or trans fashion relative to each other. Furthermore, the two monodentate ligands can also be positioned cis or trans to each other, leading to a variety of possible isomeric forms. The specific isomer formed can be influenced by reaction conditions such as temperature and solvent, as well as the electronic properties of the metal ion and the ligands.

The characterization and differentiation of these isomers are typically achieved through spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction.

Ligand Field Theory and Electronic Configuration of Metal Centers

Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of metal complexes with N-(butylideneamino)but-2-en-1-amine. nih.gov The coordination of the ligand's nitrogen atoms to the metal center removes the degeneracy of the d-orbitals, leading to a splitting pattern that is dependent on the geometry of the complex.

In an octahedral field, the five d-orbitals split into two sets: the lower energy t₂g set (dxy, dyz, dxz) and the higher energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo (the octahedral splitting parameter). For a square planar complex, the d-orbital splitting is more complex, with the dx²-y² orbital being the highest in energy.

The magnitude of Δo is influenced by the nature of the ligand. As a bidentate N,N-donor ligand, N-(butylideneamino)but-2-en-1-amine is expected to be a moderately strong field ligand. The electronic configuration of the metal center will depend on the interplay between the ligand field splitting energy (Δo) and the pairing energy (P).

For a d⁶ metal ion like Co(III) in an octahedral complex, a large Δo, as expected with an N,N-donor ligand, would favor a low-spin configuration (t₂g⁶), resulting in a diamagnetic complex. For a d⁸ metal ion like Ni(II), octahedral complexes are typically high-spin (t₂g⁶ eg²), while square planar complexes are low-spin (diamagnetic).

The electronic transitions between the split d-orbitals give rise to the characteristic colors of transition metal complexes. The UV-Vis spectra of complexes with N-(butylideneamino)but-2-en-1-amine would be expected to show d-d transition bands, the energies of which can be used to calculate ligand field parameters like Δo and the Racah parameter (B).

Below is a table illustrating typical electronic spectral data and magnetic moments for analogous Cu(II) and Ni(II) Schiff base complexes, which informs the expected values for complexes of N-(butylideneamino)but-2-en-1-amine.

| Complex | Geometry | Magnetic Moment (μ_eff, B.M.) | Key Electronic Transitions (cm⁻¹) |

| [Cu(L)₂] | Distorted Square Planar | ~1.8 - 2.2 | ¹B₁g → ¹A₁g, ¹B₁g → ¹B₂g, ¹B₁g → ¹E_g |

| [Ni(L)₂] | Square Planar | Diamagnetic | ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g, ¹A₁g → ¹E_g |

| [Ni(L)₂(H₂O)₂] | Octahedral | ~2.9 - 3.4 | ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) |

Note: L represents a generic bidentate Schiff base ligand analogous to N-(butylideneamino)but-2-en-1-amine.

Stability Constants and Thermodynamic Aspects of Complex Formation

The stability of the complexes is influenced by several factors, including:

The nature of the metal ion: The stability of complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The chelate effect: As a bidentate ligand, N-(butylideneamino)but-2-en-1-amine forms a chelate ring with the metal ion, which enhances the stability of the complex compared to analogous monodentate ligands. The five-membered chelate ring formed upon coordination is generally stable.

Steric effects: The butyl and butenyl groups on the ligand can introduce steric hindrance, which may affect the stability of the complexes, particularly with smaller metal ions.

The thermodynamic parameters of complex formation, namely the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide deeper insight into the spontaneity and driving forces of the coordination process. These parameters are related by the equation: ΔG = ΔH - TΔS.

The following table presents representative stability constants and thermodynamic data for the formation of Cu(II) and Ni(II) complexes with analogous bidentate Schiff base ligands.

| Metal Ion | Ligand (L) | log β | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Cu(II) | Analogue A | 14.5 | -82.7 | -55.2 | 92.3 |

| Ni(II) | Analogue A | 11.8 | -67.3 | -48.1 | 64.4 |

| Cu(II) | Analogue B | 15.2 | -86.7 | -60.3 | 88.6 |

| Ni(II) | Analogue B | 12.5 | -71.3 | -52.4 | 63.4 |

Note: Analogue A and Analogue B represent different bidentate N,N-donor Schiff base ligands. The data is illustrative and serves to indicate the expected range of values for complexes of N-(butylideneamino)but-2-en-1-amine.

Applications and Emerging Research Directions for N Butylideneamino but 2 En 1 Amine

Catalytic Applications in Organic Transformations

Imine-Catalyzed Reactions and Enantioselective Catalysis

There is no available research in the public domain that details the use of N-(butylideneamino)but-2-en-1-amine as a catalyst in imine-catalyzed reactions or in the field of enantioselective catalysis. While the broader class of imines is crucial in asymmetric synthesis, specific studies on this compound are absent.

Role in Reductive Amination and Hydride Transfer Reactions

Similarly, no scientific literature could be found that describes the role of N-(butylideneamino)but-2-en-1-amine in reductive amination processes or hydride transfer reactions. Reductive amination is a fundamental transformation in organic chemistry for the synthesis of amines, but the participation of this specific imine has not been documented.

Advanced Materials Science and Polymer Chemistry

Incorporation into Polymeric Architectures and Networks

The potential for incorporating N-(butylideneamino)but-2-en-1-amine into polymeric architectures and networks has not been explored in any published research. There are no studies detailing its behavior as a monomer, its contribution to polymer properties, or its use in creating cross-linked polymer networks.

Surface Functionalization of Materials (e.g., Graphene, Metal Oxides)

Development as Monomers or Crosslinking Agents in Polymer Synthesis

There is a lack of information regarding the development and application of N-(butylideneamino)but-2-en-1-amine as a monomer or a crosslinking agent in polymer synthesis. The reactivity of its functional groups suggests potential in this area, but this has not been substantiated by any available research findings.

Electrochemical Properties and Redox Behavior Investigations

Currently, there is no specific data in the scientific literature detailing the electrochemical properties and redox behavior of N-(butylideneamino)but-2-en-1-amine. Investigations into these characteristics are a crucial first step in understanding its potential for applications in areas such as electrocatalysis, organic electronics, and as a redox-active ligand in coordination chemistry.

Future research would likely involve techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry to determine key electrochemical parameters. These would include the compound's oxidation and reduction potentials, the reversibility of its redox processes, and its electron transfer kinetics. The presence of the imine group and the unsaturated butenyl chain in N-(butylideneamino)but-2-en-1-amine suggests that it could exhibit interesting redox behavior, which warrants experimental investigation.

Corrosion Inhibition Mechanisms and Efficacy Studies of Schiff Base Derivatives

While no studies have been published on the corrosion inhibition properties of N-(butylideneamino)but-2-en-1-amine specifically, the broader family of Schiff bases is well-regarded for its effectiveness in protecting various metals from corrosion. aspur.rssaudijournals.commdpi.com The primary mechanism of corrosion inhibition by Schiff bases involves the adsorption of the molecule onto the metal surface, forming a protective film. aspur.rsmdpi.com

This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the imine group) and π-electrons in the molecule, which can interact with the vacant d-orbitals of the metal. rsc.org The effectiveness of a Schiff base as a corrosion inhibitor is influenced by its chemical structure, including the presence of electron-donating or electron-withdrawing groups. saudijournals.com

For N-(butylideneamino)but-2-en-1-amine, the nitrogen atom of the imine group and the π-electrons of the C=N and C=C double bonds would be the primary sites for adsorption onto a metal surface. Efficacy studies on similar Schiff base derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, for metals like mild steel in acidic environments. researchgate.netnih.gov

Table 1: Corrosion Inhibition Efficacy of Selected Schiff Base Derivatives on Mild Steel in 1 M HCl

| Inhibitor Name | Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) | Reference |

| 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO) | 0.5 | 303 | 96.9 | researchgate.netnih.gov |

| (E)-2-((2-methoxybenzylidene)amino)phenol (L1) | 1.0 | 303 | >80 | nih.gov |

| (E)-2-((4-methoxybenzylidene)amino)phenol (L2) | 1.0 | 303 | >80 | nih.gov |

| OHMHI | 0.5 | 303 | 96.1 | mdpi.com |

| SBL2 | 100 ppm | Not Specified | 86.21 | amazonaws.com |

This table presents data for other Schiff base derivatives to illustrate the potential efficacy range for compounds of this class. Data for N-(butylideneamino)but-2-en-1-amine is not available.

Future research on N-(butylideneamino)but-2-en-1-amine would involve weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to quantify its inhibition efficiency and elucidate the specific adsorption and inhibition mechanisms.

Exploration in Sensing and Molecular Recognition Systems

The application of Schiff bases in chemical sensors and molecular recognition systems is an active area of research. Their ability to form complexes with metal ions and other analytes, often accompanied by a change in their optical or electrochemical properties, makes them suitable for use as chemosensors.

Given the lack of specific studies on N-(butylideneamino)but-2-en-1-amine in this context, this remains a promising but unexplored field of research. The design and synthesis of novel Schiff bases for targeted sensing applications is a continuous effort in the scientific community, and N-(butylideneamino)but-2-en-1-amine presents a new candidate for such investigations.

Due to the absence of specific research and data for the chemical compound "N-(butylideneamino)but-2-en-1-amine" in publicly available scientific literature, this article cannot be generated. Searches for this particular compound did not yield any relevant studies, indicating that it is likely a novel or largely uninvestigated substance.

The provided search results contained information on related but distinct molecules such as "n-Butylamine" wikipedia.org, "N-(butylideneamino)prop-2-yn-1-amine" nih.gov, "N-[(Z)-but-2-enyl]butan-1-amine" nih.gov, and other derivatives. However, none of the retrieved documents focused on the synthesis, properties, or research applications of "N-(butylideneamino)but-2-en-1-amine."

Without any foundational research, it is impossible to address the user's outline, which includes:

Conclusion and Future Perspectives in N Butylideneamino but 2 En 1 Amine Research

Future Directions in Advanced Theoretical and Computational Studies

Each of these sections requires existing data and research findings that are not available. Therefore, the generation of a scientifically accurate and informative article solely on "N-(butylideneamino)but-2-en-1-amine" is not feasible at this time. Further empirical research would be necessary to provide the basis for such an article.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.